molecular formula C23H24ClNO2 B11588502 {1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

Cat. No.: B11588502
M. Wt: 381.9 g/mol
InChI Key: FALUIBWEGASXEU-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]-3-cyclohexanecarbonyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-3-cyclohexanecarbonyl-1H-indole typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenoxy)ethyl]-3-cyclohexanecarbonyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2-Chlorophenoxy)ethyl]-3-cyclohexanecarbonyl-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-3-cyclohexanecarbonyl-1H-indole involves its interaction with specific molecular targets in the body. It may act on receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Chlorophenoxy)ethyl]-3-cyclohexanecarbonyl-1H-indole is unique due to its specific structural features, such as the presence of a cyclohexanecarbonyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H24ClNO2

Molecular Weight

381.9 g/mol

IUPAC Name

[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-cyclohexylmethanone

InChI

InChI=1S/C23H24ClNO2/c24-20-11-5-7-13-22(20)27-15-14-25-16-19(18-10-4-6-12-21(18)25)23(26)17-8-2-1-3-9-17/h4-7,10-13,16-17H,1-3,8-9,14-15H2

InChI Key

FALUIBWEGASXEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4Cl

Origin of Product

United States

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